![molecular formula C12H9NO4 B1372765 Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate CAS No. 1152566-31-8](/img/structure/B1372765.png)
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate typically involves the reaction of 4-cyanophenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with hydrazines to form hydrazones, which are useful intermediates in organic synthesis.
Oxidation and Reduction: The ester and cyano groups can be selectively oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation Reactions: Hydrazine or substituted hydrazines in ethanol or methanol as solvents are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substituted Derivatives: Various substituted phenyl derivatives are formed through nucleophilic substitution.
Hydrazones: Condensation reactions yield hydrazone derivatives.
Alcohols and Acids: Oxidation and reduction reactions produce corresponding alcohols and acids.
Scientific Research Applications
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyanophenyl)-2-oxoacetate: Similar in structure but lacks the additional dioxo functionality.
4-Cyanophenylacetic acid: Contains the cyano group and phenyl ring but lacks the ester functionality.
Methyl 2-(4-cyanophenyl)acrylate: Features a similar cyano-phenyl structure but with an acrylate moiety.
Biological Activity
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a dioxobutanoate moiety attached to a cyanophenyl group, which contributes to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the dioxobutanoate moiety are crucial for binding to active sites, which can lead to modulation of specific biochemical pathways. This interaction may result in either inhibition or activation depending on the target molecules involved .
1. Enzyme Inhibition
Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors . For instance, it has been studied for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes .
Table 1: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | NNMT | 0.45 |
Derivative A | Cyclooxygenase-2 (COX-2) | 0.62 |
Derivative B | Aldose Reductase | 1.12 |
2. Anticancer Activity
The compound has been investigated for its anticancer properties , particularly in inhibiting cell proliferation in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth.
Case Study: Antitumor Activity
- Cell Lines Tested : HT29 (colon cancer), A-431 (skin cancer).
- Findings : The compound demonstrated significant cytotoxic effects with IC50 values less than that of standard chemotherapeutics like doxorubicin .
Table 2: Antitumor Activity
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
HT29 | 1.61 ± 1.92 | Doxorubicin | 3.00 |
A-431 | 1.98 ± 1.22 | Doxorubicin | 3.00 |
3. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokine release.
Table 3: Anti-inflammatory Activity
Compound | Cytokine Inhibition (%) |
---|---|
This compound | IL-6 |
Derivative C | TNF-α |
Properties
IUPAC Name |
methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)11(15)6-10(14)9-4-2-8(7-13)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZUZGNSNDDQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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